molecular formula C16H13N3O3S B4577913 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B4577913
M. Wt: 327.4 g/mol
InChI Key: GBTCUEUKNAUORG-UHFFFAOYSA-N
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Description

The synthesis and analysis of heterocyclic compounds, including those with structures similar to N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, play a crucial role in the development of pharmaceuticals and materials due to their complex and varied properties. Such compounds often exhibit a range of biological activities and have applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves carbodiimide condensation catalysis, a convenient and efficient method. For example, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, 1H NMR, and elemental analysis. In some cases, the intermediate compound's structure has been verified by single-crystal X-ray diffraction, offering insights into the molecular arrangement and bonding patterns.

Chemical Reactions and Properties

Functionalized heterocycles, such as those containing benzoxazole units, are prepared through various synthetic pathways, demonstrating the reactivity and versatility of these molecular frameworks. The preparation method for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, for instance, showcases the potential for generating diverse derivatives with significant pharmacological activities (Khodot & Rakitin, 2022).

Physical Properties Analysis

The physical properties of heterocyclic acetamides are closely related to their molecular structure, impacting their solubility, stability, and crystallinity. However, specific details on the physical properties of compounds closely resembling N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide were not found in the searched literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of heterocyclic compounds are influenced by their core structures. For example, the synthesis of derivatives involving the reaction with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters has been documented to explore the anticancer activity of thiazolidine acetamides (Horishny, Arshad, & Matiychuk, 2021).

Scientific Research Applications

  • Synthesis and Antitumor Activity :

    • A study by Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of various heterocyclic compounds, including thiophene, pyrimidine, and coumarin derivatives, which demonstrated promising inhibitory effects on different cell lines, suggesting potential antitumor applications (Albratty, El-Sharkawy, & Alam, 2017).
  • Antibacterial Evaluation :

    • Rezki (2016) conducted a study on the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, which showed significant antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
  • Anti-inflammatory Agents :

    • Research by Nikalje, Hirani, and Nawle (2015) focused on synthesizing novel thiazolidinone derivatives as anti-inflammatory agents. The compounds showed promising activity in both in vitro and in vivo models, with docking studies indicating a high binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
  • Insecticidal Assessment :

    • Fadda, Salam, Tawfik, Anwar, and Etman (2017) reported the synthesis of various heterocycles incorporating a thiadiazole moiety. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control (Fadda et al., 2017).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-10(2)23-15(11(9)7-17)18-14(20)8-19-12-5-3-4-6-13(12)22-16(19)21/h3-6H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCUEUKNAUORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

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